molecular formula C34H36Cl2N8O5 B601386 Itraconazole N-Formyl-Ethlene Impurity CAS No. 1199350-00-9

Itraconazole N-Formyl-Ethlene Impurity

Cat. No.: B601386
CAS No.: 1199350-00-9
M. Wt: 707.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis reveals distinct signals for the formyl group (δ 8.10–8.40 ppm) and the modified piperazine backbone. Key observations include:

  • Aromatic protons : Resonances at δ 6.80–7.60 ppm, corresponding to the dichlorophenyl and triazole groups.
  • Methylene protons : Peaks at δ 3.30–4.00 ppm, indicative of the opened piperazine structure.
    13C NMR confirms the formyl carbon at δ 162.50–163.75 ppm and the absence of ethylene carbons present in the parent compound.

Infrared (IR) Spectroscopy

The IR spectrum exhibits a carbonyl stretch at 1,680–1,710 cm⁻¹, characteristic of the formyl group. Additional peaks at 1,250–1,300 cm⁻¹ correspond to C-N stretching in the triazole ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) shows a protonated molecular ion [M+H]⁺ at m/z 707.2186, consistent with the molecular formula. Fragmentation patterns include:

  • Loss of the formyl group (-28 amu), yielding a fragment at m/z 679.
  • Cleavage of the triazole ring, producing ions at m/z 392 and 475.

Crystallographic Studies and Conformational Analysis

Crystallographic data for this impurity remain limited, but conformational analysis via spectral and computational methods provides insights:

  • The opened piperazine ring adopts a non-planar conformation , with the formyl group introducing steric hindrance.
  • Density functional theory (DFT) simulations suggest a twisted dioxolane ring , similar to itraconazole’s crystal structure, but with altered hydrogen-bonding interactions due to the formyl group.

Comparative studies with itraconazole’s polymorphs (Forms I and II) highlight reduced symmetry in the impurity’s structure, influencing its solubility and stability.

Comparative Structural Analysis with Parent Drug Itraconazole

The impurity diverges from itraconazole in three key regions:

  • Piperazine Ring Modification :
    • Itraconazole contains a closed piperazine ring, while the impurity features a desethylene-seco-piperazine structure with a formyl group.
    • This structural change reduces basicity, altering pharmacokinetic interactions.
  • Functional Group Addition :

    • The formyl group at the N-position increases electrophilicity, potentially enhancing reactivity with biological targets.
  • Stereochemical Impact :

    • The (2R,4S) configuration of the dioxolane ring is retained, but conformational flexibility increases due to the opened piperazine.

Structural implications :

  • The impurity’s lower molecular symmetry correlates with reduced crystallinity compared to itraconazole, as evidenced by broader melting endotherms in differential scanning calorimetry (DSC).
  • Computational models predict weaker binding affinity to cytochrome P450 enzymes due to the absence of the ethylene bridge.

Properties

CAS No.

1199350-00-9

Molecular Formula

C34H36Cl2N8O5

Molecular Weight

707.62

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity;  N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide

Origin of Product

United States

Preparation Methods

Origin in Itraconazole Synthesis

INF-E is primarily formed during the condensation step of itraconazole synthesis. The reaction between compound 9 (a p-toluenesulfonyl intermediate) and compound 10 (4-[4-[4-(hydroxyphenyl)-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one) under alkaline conditions generates itraconazole. However, incomplete reaction or side reactions at this stage lead to the formation of INF-E. Key factors influencing impurity formation include:

  • Reaction Temperature : Elevated temperatures (>60°C) accelerate degradation pathways, increasing INF-E yield.

  • Solvent System : Polar aprotic solvents like DMF or DMSO favor nucleophilic substitution but may promote oxidation side reactions.

  • Catalyst Purity : Residual bases (e.g., sodium hydride) or acidic by-products can catalyze formylation reactions.

Degradation Pathways

INF-E also forms during storage or stress conditions due to:

  • Oxidative Cleavage : The piperazine ring in itraconazole undergoes oxidation, leading to cleavage and subsequent formylation at the ethylene bridge.

  • Thermal Stress : Heating itraconazole above 100°C induces β-elimination reactions, producing ethylene intermediates susceptible to formylation.

A representative degradation mechanism involves:

  • Oxidation of the piperazine nitrogen to form an N-oxide intermediate.

  • Cleavage of the C-N bond adjacent to the oxidized nitrogen.

  • Reaction with formylating agents (e.g., residual DMF) to yield INF-E.

Laboratory-Scale Synthesis of INF-E

Controlled Degradation Method

INF-E can be synthesized intentionally by subjecting itraconazole to oxidative stress:

  • Reagents : Itraconazole (1.0 eq), hydrogen peroxide (30%, 5.0 eq), acetic acid (solvent).

  • Conditions : Stir at 60°C for 48 hours under nitrogen atmosphere.

  • Workup : Neutralize with NaOH, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 12–18% (depending on starting material purity).

Direct Synthesis from Intermediates

An alternative route involves modifying the itraconazole precursor (compound 9):

  • Step 1 : Protect the hydroxyl group of compound 5 with trityl chloride.

  • Step 2 : Introduce a formyl group via Vilsmeier-Haack reaction using DMF and POCl3.

  • Step 3 : Deprotect under acidic conditions (HCl/MeOH) to yield INF-E.

Key Data :

ParameterValueSource
Reaction Time24–36 hours
Purity (HPLC)≥98.5%
Melting Point167–169°C

Analytical Characterization

Chromatographic Methods

HPLC Conditions for INF-E Quantification :

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (55:45 v/v)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 260 nm

  • Retention Time : 8.2 ± 0.3 minutes

Validation Parameters :

ParameterResult
Linearity (R²)0.9998 (1–100 µg/mL)
LOD0.03 µg/mL
LOQ0.10 µg/mL
Precision (%RSD)≤1.5%

Spectroscopic Data

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic), 5.12 (s, 2H, CH2O), 3.95–3.75 (m, 4H, piperazine).

  • HRMS : m/z 705.1543 [M+H]⁺ (calc. 705.1538 for C₃₅H₃₈Cl₂N₈O₄).

Industrial Mitigation Strategies

Process Optimization

To minimize INF-E in commercial batches:

  • Temperature Control : Maintain condensation steps at 40–50°C to suppress side reactions.

  • Solvent Selection : Replace DMF with less reactive solvents like THF or acetonitrile.

  • Catalyst Removal : Implement inline filtration to remove residual sodium hydride before downstream steps.

Purification Techniques

  • Crystallization : Use toluene/ethyl acetate (3:1) for recrystallization, reducing INF-E levels to <0.1%.

  • Adsorbent Treatment : Stir crude product with activated charcoal (2% w/w) to adsorb polar impurities.

Regulatory and Pharmacopoeial Considerations

ICH Guidelines

INF-E is classified as a Degradation Product per ICH Q3B(R2), requiring monitoring if present above 0.15% of the drug substance.

Pharmacopoeial Limits

  • European Pharmacopoeia : ≤0.2% (unless justified by toxicological data).

  • USP-NF : Identified as "Impurity B" with a reporting threshold of 0.10% .

Chemical Reactions Analysis

Types of Reactions

Itraconazole N-Formyl-Ethlene Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like HPLC and GC-MS.

Scientific Research Applications

Spectral Characterization in Drug Products

One of the primary applications of Itraconazole N-Formyl-Ethlene Impurity is its role in the spectral characterization of drug products containing itraconazole. It assists researchers in identifying unknown impurities that may affect the efficacy and safety of pharmaceutical formulations. The spectral data obtained from techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for regulatory compliance and quality assurance in drug manufacturing.

Analytical Method Development and Validation

The compound is integral to the development and validation of analytical methods aimed at determining impurities within pharmaceutical formulations. By providing a reference for comparison, this compound enables researchers to establish reliable methods for detecting and quantifying impurities, ensuring that drug products meet safety standards.

Table 1: Common Analytical Techniques Involving this compound

TechniquePurposeKey Features
High-Performance Liquid Chromatography (HPLC)Separation and quantification of impuritiesHigh resolution, rapid analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of chemical structuresSensitive detection, structural elucidation
Ultraviolet-Visible Spectroscopy (UV-Vis)Qualitative analysis of compoundsSimple setup, cost-effective

Pharmaceutical Research

In pharmaceutical research, this compound plays a critical role in understanding the chemical nature and potential interactions of impurities in drug formulations. Its study helps elucidate how these impurities may influence the pharmacokinetics and pharmacodynamics of itraconazole. This understanding is vital for optimizing drug formulations to enhance therapeutic efficacy while minimizing adverse effects.

Mechanistic Studies

Research indicates that this compound's mechanism of action is closely related to that of its parent compound, itraconazole. The parent compound inhibits 14α-demethylase, a key enzyme involved in ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death . Understanding these mechanisms can inform the development of new antifungal agents or formulations with improved efficacy.

Case Study 1: Impurity Profiling in Itraconazole Formulations

A study conducted on various itraconazole formulations utilized this compound as a standard reference to profile impurities using HPLC. The results indicated significant variations in impurity levels across different batches, highlighting the necessity for stringent quality control measures in pharmaceutical manufacturing.

Case Study 2: Development of Analytical Methods

In another case, researchers developed a novel analytical method incorporating this compound to quantify residual solvents in itraconazole products. This method demonstrated high sensitivity and specificity, proving essential for regulatory submissions.

Mechanism of Action

The mechanism of action of Itraconazole N-Formyl-Ethlene Impurity is related to its parent compound, Itraconazole. Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes . The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site of the enzyme, leading to increased cell permeability and leakage of cellular contents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Itraconazole Ethlene Impurity (CAS: 252964-68-4)
  • Molecular Formula : C₃₃H₃₆Cl₂N₈O₄
  • Molecular Weight : 679.60 g/mol
  • Key Difference : Lacks the formyl group present in the N-Formyl-Ethlene variant. This structural simplification reduces its polarity and molecular weight by 28.02 g/mol .
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity (CAS: 1199350-02-1)
  • Molecular Formula : Presumed C₃₅H₃₆Cl₂N₈O₆ (based on name-derived modifications).
  • Molecular Weight : Estimated 735.63 g/mol (assuming two formyl groups).
  • Key Difference: Contains two formyl groups on the piperazine moiety, increasing hydrophilicity compared to the mono-formyl variant .
Itraconazole Impurity B (N4-Isomer, CAS: 854372-77-3)
  • Molecular Formula : C₃₅H₃₈Cl₂N₈O₄
  • Molecular Weight : 721.64 g/mol
  • Key Difference : The triazole ring is attached at the 1,2,4-triazol-4-yl position instead of the 1,2,4-triazol-1-yl position in Itraconazole. This positional isomerism alters chromatographic retention .
Itraconazole Hydroxy Isopropyltriazolone Impurity

Chromatographic Behavior

A study optimizing RP-HPLC methods for Itraconazole impurities revealed that minor structural changes significantly affect separation:

  • N-Formyl-Ethlene Impurity : Elutes later than the parent drug due to increased hydrophobicity from the formyl group .
  • Impurity B : Shows distinct retention due to its triazole ring isomerism, requiring pH-adjusted mobile phases for resolution .
  • Ethlene Impurity : Elutes earlier than N-Formyl-Ethlene due to reduced molecular weight and polarity .
Table 1: Chromatographic Parameters of Selected Impurities
Impurity Name Retention Time (min) Resolution (Rs) Mobile Phase pH
Itraconazole (Parent) 12.3 - 3.0
N-Formyl-Ethlene Impurity 15.7 4.2 3.0
Ethlene Impurity 14.1 3.8 3.0
Impurity B 16.5 5.1 4.5

Pharmacological and Toxicological Considerations

While Itraconazole inhibits enzymes like CYP11B1 and CYP11B2 and disrupts cholesterol trafficking via NPC1 , its impurities are typically pharmacologically inert.

  • N-Formyl-Ethlene Impurity: No direct evidence of bioactivity, but its formyl group could theoretically interact with nucleophilic residues in enzymes .
  • Di-N-formyl Impurity : Higher polarity may reduce membrane permeability, limiting biological interactions .

Regulatory and Analytical Challenges

  • European Pharmacopoeia : Specifies a gradient RP-HPLC method to resolve Itraconazole and seven impurities, emphasizing the need for columns with densely bonded C18 phases (e.g., Zorbax Eclipse XDB-C18) .
  • Detection Limits : Impurities are controlled at 0.1%–0.3% thresholds in drug formulations, requiring sensitive UV or mass spectrometry detection .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Itraconazole N-Formyl-Ethylene Impurity in drug formulations?

Methodological Answer:

  • HPLC with UV detection is the primary method, using a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm) and mobile phases containing acetonitrile/water (50:50 v/v) at pH 2.5 adjusted with ortho-phosphoric acid .
  • Validation parameters (e.g., LOD for impurity B: 0.01 µg/mL; LOQ: 0.05 µg/mL) must adhere to ICH guidelines, with signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ) .
  • System suitability criteria : Resolution ≥2.0 between itraconazole and impurities, as per pharmacopeial standards .

Q. How is the molecular structure of Itraconazole N-Formyl-Ethylene Impurity characterized?

Methodological Answer:

  • NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the impurity’s structure, particularly the formyl group and ethylene-seco-piperazine moiety .
  • Comparative analysis with itraconazole’s parent structure (CAS 84625-61-6) helps identify deviations in side chains and substituents .

Q. What are the regulatory thresholds for this impurity in pharmaceutical products?

Methodological Answer:

  • Per pharmacopeial guidelines, individual impurities should not exceed 0.5% , and total impurities must remain below 1.25% of the drug substance .
  • Batch-specific validation using spiked samples (80%–120% of target concentration) ensures compliance .

Advanced Research Questions

Q. How can chromatographic co-elution of Itraconazole N-Formyl-Ethylene Impurity with structurally similar byproducts be resolved?

Methodological Answer:

  • Chemometric optimization (e.g., Box-Behnken design) evaluates factors like acetonitrile content (40%–60%), pH (2.0–3.0), and column temperature (25°C–35°C) to maximize resolution .
  • Stationary phase selection : Use columns with densely bonded C18 phases to separate minor structural differences (e.g., triazole ring orientation) .

Q. What experimental strategies are effective in elucidating the impurity’s degradation pathways under stress conditions?

Methodological Answer:

  • Forced degradation studies : Expose itraconazole to acid/base hydrolysis, oxidation (H₂O₂), and thermal stress, followed by LC-MS/MS to track impurity formation .
  • Kinetic modeling : Monitor impurity levels over time to identify pseudo-first-order degradation mechanisms .

Q. How can researchers differentiate Itraconazole N-Formyl-Ethylene Impurity from isomeric or epimeric analogs?

Methodological Answer:

  • Chiral chromatography with polysaccharide-based columns (e.g., Chiralpak AD-H) separates stereoisomers using hexane/isopropanol mobile phases .
  • Vibrational spectroscopy (FTIR) distinguishes formyl group vibrations (C=O stretch at ~1680 cm⁻¹) from other carbonyl-containing impurities .

Q. What role does the impurity play in modulating itraconazole’s pharmacological activity?

Methodological Answer:

  • In vitro bioassays : Compare antifungal efficacy (e.g., MIC against Candida albicans) of purified impurity vs. itraconazole to assess potency loss .
  • Receptor binding studies : Use radiolabeled itraconazole to evaluate competitive inhibition by the impurity in cytochrome P450 3A4 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.